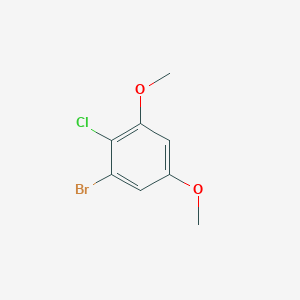
1-Bromo-2-chloro-3,5-dimethoxybenzene
Descripción general
Descripción
1-Bromo-2-chloro-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2 and a molecular weight of 251.50 g/mol . It is a derivative of benzene, featuring bromine, chlorine, and methoxy substituents on the aromatic ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
1-Bromo-2-chloro-3,5-dimethoxybenzene is primarily used as an intermediate in the synthetic preparation of pharmaceutical inhibitors . The specific targets of this compound can vary depending on the final pharmaceutical product it is used to synthesize.
Mode of Action
The compound is a derivative of benzene, and its mode of action is likely to involve electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific pharmaceutical inhibitor it is used to synthesize. The compound’s interaction with its targets likely involves the electrophilic aromatic substitution pathway .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific pharmaceutical inhibitor it is used to synthesize. The compound’s electrophilic aromatic substitution could lead to the formation of new compounds with potential therapeutic effects .
Métodos De Preparación
1-Bromo-2-chloro-3,5-dimethoxybenzene can be synthesized through various methods. One common synthetic route involves the bromination and chlorination of 3,5-dimethoxyaniline. The process typically includes the following steps:
Diazotization: 3,5-dimethoxyaniline is treated with nitrous acid to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) bromide and copper(I) chloride to introduce the bromine and chlorine atoms, respectively
Industrial production methods often involve large-scale electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with bromine and chlorine in the presence of catalysts and under controlled conditions .
Análisis De Reacciones Químicas
1-Bromo-2-chloro-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the substituents on the aromatic ring
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of new compounds.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can lead to the formation of hydroquinones
Common reagents used in these reactions include bromine, chlorine, copper(I) bromide, copper(I) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-3,5-dimethoxybenzene has several applications in scientific research:
Comparación Con Compuestos Similares
1-Bromo-2-chloro-3,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-Bromo-3,5-dimethoxybenzene: Lacks the chlorine substituent, resulting in different reactivity and applications.
1-Bromo-2,5-dimethoxybenzene: Has the methoxy groups in different positions, affecting its chemical behavior and uses
1-Chloro-3,5-dimethoxybenzene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity patterns, making it valuable for various research and industrial purposes.
Propiedades
IUPAC Name |
1-bromo-2-chloro-3,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWCSARAFAAXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





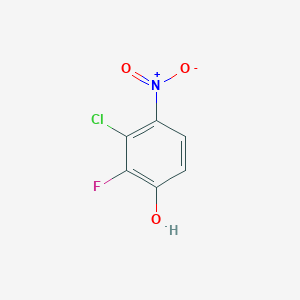

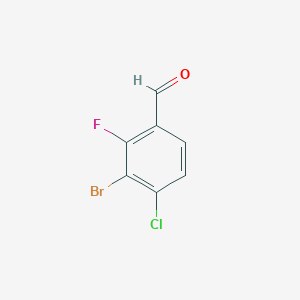



![(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B3034502.png)
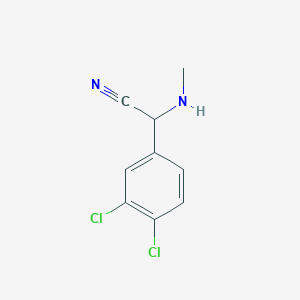
![cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)
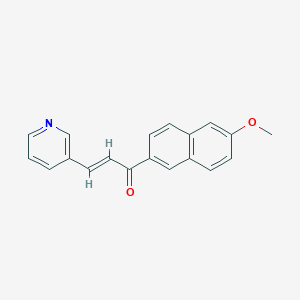
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)
